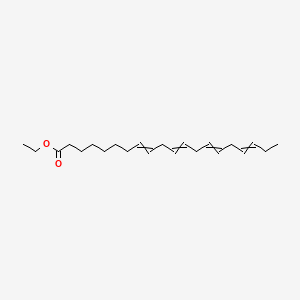

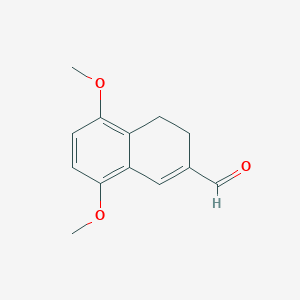

![molecular formula C62H92N16O10 B12437259 But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12437259.png)

But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gilteritinib fumarate is an anti-cancer drug developed by Astellas Pharma. It is an orally available small molecule receptor tyrosine kinase inhibitor used primarily for the treatment of acute myeloid leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) mutations . Gilteritinib fumarate inhibits FLT3, AXL, and anaplastic lymphoma kinase (ALK), leading to reduced tumor cell proliferation and inducing apoptosis in cancer cells .

Métodos De Preparación

Gilteritinib fumarate is synthesized through a multi-step process. The target compound is obtained in five steps from 1-fluoro-2-methoxy-4-nitrobenzene with an overall yield of 46.9% . One of the key steps involves an Ullmann-type coupling reaction performed in the presence of a CuI-L-quebrachitol catalytic system . The industrial production methods involve similar synthetic routes with optimization for large-scale manufacturing.

Análisis De Reacciones Químicas

Gilteritinib fumarate undergoes various chemical reactions, including hydrolytic (acid, base, and neutral), oxidative, thermal, and light-induced degradation . The drug degrades under hydrolytic and oxidative conditions but remains stable under thermal and light exposure . Common reagents used in these reactions include ammonium acetate and acetonitrile . The major degradation products are characterized using mass spectrometry and NMR techniques .

Aplicaciones Científicas De Investigación

Gilteritinib fumarate is primarily used in the treatment of relapsed or refractory acute myeloid leukemia with FLT3 mutations . It is also being studied for its potential in treating other types of cancer . In scientific research, it is used to study the inhibition of receptor tyrosine kinases and the resulting effects on tumor cell proliferation and apoptosis . The compound’s ability to selectively inhibit FLT3 makes it a valuable tool in cancer research and drug development .

Mecanismo De Acción

Gilteritinib fumarate exerts its effects by inhibiting multiple receptor tyrosine kinases, including FLT3, AXL, and ALK . By inhibiting FLT3 signaling in cells expressing FLT3 internal tandem duplication (ITD) and tyrosine kinase domain mutations, gilteritinib fumarate induces apoptosis and reduces tumor cell proliferation . The molecular targets and pathways involved include the RAS, MEK, PI3K, AKT, and STAT-5 signaling pathways .

Comparación Con Compuestos Similares

Gilteritinib fumarate is compared with other FLT3 inhibitors such as midostaurin and quizartinib . Unlike midostaurin, which has broader kinase inhibition, gilteritinib fumarate is more selective for FLT3, leading to fewer off-target effects . Quizartinib, another FLT3 inhibitor, has shown efficacy in treating AML but has a different safety profile compared to gilteritinib fumarate . The uniqueness of gilteritinib fumarate lies in its high selectivity and potency against FLT3 mutations, making it a preferred choice for targeted therapy in AML .

Propiedades

Fórmula molecular |

C62H92N16O10 |

|---|---|

Peso molecular |

1221.5 g/mol |

Nombre IUPAC |

but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide |

InChI |

InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8) |

Clave InChI |

UJOUWHLYTQFUCU-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

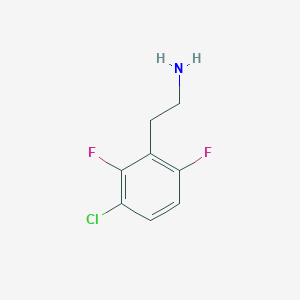

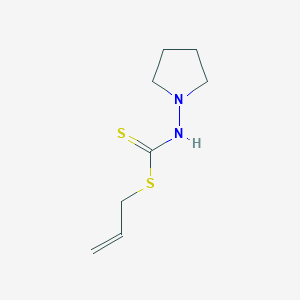

![5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole](/img/structure/B12437195.png)

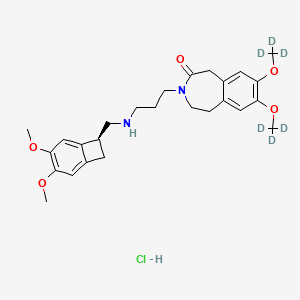

![Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B12437221.png)

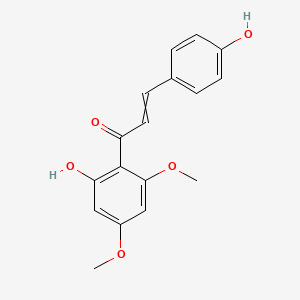

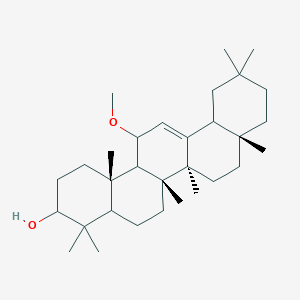

![methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12437237.png)